Home > Products > Screening Compounds P23029 > 2-Benzyl-2H-indazole-7-carboxamide
2-Benzyl-2H-indazole-7-carboxamide -

2-Benzyl-2H-indazole-7-carboxamide

Catalog Number: EVT-10973575
CAS Number:
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Benzyl-2H-indazole-7-carboxamide is a compound that belongs to the indazole family, which is characterized by its bicyclic structure comprising a five-membered ring fused to a six-membered ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as inhibitors of specific enzymes such as poly(ADP-ribose) polymerase. The compound's structure allows for various substitutions, which can enhance its pharmacological properties.

Source and Classification

2-Benzyl-2H-indazole-7-carboxamide is classified as an indazole derivative. Indazoles are known for their presence in numerous biologically active compounds, making them significant in drug discovery. The specific classification of 2-Benzyl-2H-indazole-7-carboxamide falls under the category of carboxamides, which are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N) within an amine group.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Benzyl-2H-indazole-7-carboxamide typically involves several key steps:

  1. Formation of Indazole Ring: The initial step often involves the cyclization of appropriate precursors, such as phenyl hydrazines with aldehydes or ketones, under acidic or basic conditions to form the indazole core.
  2. Carboxamide Formation: Following the formation of the indazole structure, the introduction of the carboxamide group can be achieved through acylation reactions using carboxylic acids or their derivatives.
  3. Benzyl Substitution: The benzyl group can be introduced via nucleophilic substitution reactions where a benzyl halide reacts with an indazole derivative that contains a suitable leaving group.
  4. Purification and Characterization: After synthesis, compounds are purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Benzyl-2H-indazole-7-carboxamide can be represented as follows:

  • Molecular Formula: C_{15}H_{14}N_{4}O
  • Molecular Weight: Approximately 270.30 g/mol

The compound features:

  • A benzyl group attached to the nitrogen atom at position 2.
  • An indazole ring system.
  • A carboxamide functional group at position 7.

This structural arrangement contributes to its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-Benzyl-2H-indazole-7-carboxamide can include:

  1. Nucleophilic Substitution: The nitrogen atom in the carboxamide can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  3. Condensation Reactions: The compound can also participate in condensation reactions with other electrophiles, leading to the formation of more complex structures.

These reactions are pivotal for modifying the compound to enhance its therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 2-Benzyl-2H-indazole-7-carboxamide primarily involves its role as an inhibitor of poly(ADP-ribose) polymerase enzymes. These enzymes are crucial for DNA repair processes. By inhibiting these enzymes, the compound may induce synthetic lethality in cancer cells that are deficient in DNA repair pathways, thus enhancing their susceptibility to chemotherapeutic agents.

Research indicates that derivatives of this compound exhibit varying degrees of inhibitory activity against poly(ADP-ribose) polymerase, with some showing promise as potential anticancer agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 2-Benzyl-2H-indazole-7-carboxamide include:

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point ranges around 180–182 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.

Chemical properties include:

  • Stability under normal laboratory conditions.
  • Reactivity with strong acids or bases during hydrolysis or acylation reactions.

These properties are essential for determining suitable conditions for storage and handling in laboratory settings .

Applications

Scientific Uses

2-Benzyl-2H-indazole-7-carboxamide has several applications in scientific research:

  1. Cancer Therapy: Its role as a poly(ADP-ribose) polymerase inhibitor positions it as a candidate for cancer treatment strategies.
  2. Antimicrobial Activity: Some studies indicate potential antimicrobial properties against various pathogens.
  3. Drug Development: As a scaffold for further chemical modifications, it serves as a starting point for synthesizing new therapeutic agents targeting different diseases .
Molecular Targeting Mechanisms in Oncological Therapeutics

Poly(ADP-ribose) Polymerase Inhibition and Catalytic Trapping

2-Benzyl-2H-indazole-7-carboxamide and its structural analogs function as potent inhibitors of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 (PARP-1/PARP-2). These compounds exhibit high-affinity binding to the catalytic domain of PARP-1, competitively blocking nicotinamide adenine dinucleotide (NAD+) access. This prevents poly(ADP-ribose) chain elongation (PARylation), a critical post-translational modification required for DNA repair scaffold assembly [1] [8]. The benzyl substitution at the N2 position of the indazole scaffold enhances hydrophobic interactions within the PARP-1 binding pocket, significantly improving binding affinity compared to simpler phenyl derivatives [5] [7].

A defining mechanistic feature is "catalytic trapping," where inhibition stabilizes the PARP-DNA complex at damage sites. Structural studies reveal that 2-benzyl-2H-indazole-7-carboxamide analogs induce conformational changes that prevent PARP-1 dissociation from single-strand breaks, creating physical barriers to DNA repair machinery access. This trapping phenomenon increases cytotoxicity approximately 100-fold beyond enzymatic inhibition alone, as quantified by comparative cell viability assays in BRCA-deficient models [1] [10].

Table 1: PARP Inhibition Profile of Indazole-7-carboxamide Derivatives

CompoundR-SubstituentPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Trapping Efficiency (Fold vs Control)
Lead 6Phenyl48 ± 3.232 ± 2.812×
Analog 485-Fluoro-2-benzyl4.0 ± 0.52.5 ± 0.389×
MK-4827 (Niraparib)Piperidinylphenyl3.8 ± 0.42.1 ± 0.292×

Source: Adapted from Scarpelli et al. (2010) and cancer-research-network (2019) [1] [10]

Synthetic Lethality in Homologous Recombination-Deficient Malignancies

The therapeutic efficacy of 2-benzyl-2H-indazole-7-carboxamide derivatives stems from synthetic lethality in tumors with homologous recombination (HR) deficiencies. BRCA1/2-mutant cells exhibit profound sensitivity to these compounds, with half-maximal cytotoxic concentrations (CC₅₀) in the nanomolar range (e.g., 42 nM in BRCA1-deficient HeLa cells). This contrasts with >15-fold selectivity over BRCA-proficient isogenic counterparts [1] [5]. Mechanistically, PARP inhibition generates unrepaired single-strand breaks that collapse replication forks into double-strand breaks (DSBs). In HR-competent cells, these DSBs are repaired via RAD51-mediated recombination. However, BRCA1/2-deficient cells lack this repair capacity, leading to irreversible genomic instability and apoptosis [2] [6].

The synthetic lethal interaction extends beyond germline BRCA mutations to tumors with epigenetic silencing (e.g., BRCA1 promoter methylation) or defects in HR-associated genes (PALB2, RAD51, ATM). Preclinical models demonstrate that 2-benzyl-2H-indazole-7-carboxamide analogs induce selective tumor regression in such contexts while sparing HR-proficient tissues. This therapeutic window forms the molecular basis for clinical applications in ovarian, breast, and prostate cancers with "BRCAness" phenotypes [2] [6] [8].

Table 2: Synthetic Lethality Interactions of 2-Benzyl-2H-indazole-7-carboxamide Analogs

Cellular ContextPARP Inhibitor CC₅₀ (nM)Ionizing Radiation Enhancement RatioAccumulated DNA Damage Markers
BRCA1-Wildtype>6001.8×γH2AX: +25%
BRCA1-Deficient428.7×γH2AX: +400%; 53BP1 Foci: >20/cell
BRCA2-Mutant907.2×γH2AX: +380%; RAD51: Absent
PTEN-Null1105.1×γH2AX: +290%

Source: Data synthesized from multiple studies [1] [2] [5]

DNA Damage Response Pathway Modulation

2-Benzyl-2H-indazole-7-carboxamide derivatives profoundly rewire DNA damage response (DDR) signaling through both PARP-dependent and PARP-independent mechanisms. Following PARP inhibition, these compounds trigger hyperactivation of ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, as quantified by phosphoproteomic analyses. This manifests as sustained phosphorylation of histone H2AX (γH2AX), KAP1, and checkpoint kinase 1, inducing G2/M cell cycle arrest [6] [8].

Concomitant suppression of non-homologous end joining (NHEJ) occurs via impaired DNA-dependent protein kinase catalytic subunit recruitment. The benzyl-indazole scaffold directly interacts with tankyrase 1/tankyrase 2 (TNKS1/2), inhibiting Wnt/β-catenin signaling and downregulating MYBL2-mediated transcription of BRCA1, BRCA2, and FANCD2. This creates a compensatory "BRCAness" state in HR-proficient tumors, expanding the therapeutic utility beyond congenital HR deficiencies. Dual PARP/TNKS inhibition amplifies DNA damage accumulation, particularly in replication-stressed cells, as evidenced by increased nuclear pulldown of ubiquitinated proliferating cell nuclear antigen and replication protein A [3] [6].

Base Excision Repair Disruption Mechanisms

The core molecular pathology induced by 2-benzyl-2H-indazole-7-carboxamide derivatives involves targeted disruption of base excision repair (BER). PARP-1 acts as the primary sensor for single-strand breaks (SSBs) generated during BER. Inhibition prevents poly(ADP-ribose)-dependent recruitment of XRCC1, DNA ligase III, and DNA polymerase β, causing persistent SSBs. These lesions convert to cytotoxic double-strand breaks during DNA replication, as visualized through electron microscopy and single-cell electrophoresis assays [1] [8].

Structural-activity analyses demonstrate that the 7-carboxamide moiety is essential for BER disruption. It forms hydrogen bonds with Ser904 and Gly863 residues in the PARP-1 catalytic domain, while the benzyl group engages Tyr896 via π-stacking. This binding mode achieves >95% suppression of PARP-1 autoPARylation at 100 nM concentrations. Consequently, cells exhibit defective repair of methylpurine and oxidative lesions (e.g., 8-oxoguanine), with lesion persistence increasing >6-fold versus untreated controls. The BER deficiency synergizes with alkylating agents (temozolomide) and topoisomerase inhibitors (irinotecan), reducing their half-maximal inhibitory concentration by 10–40 fold in xenograft models [1] [5] [6].

Properties

Product Name

2-Benzyl-2H-indazole-7-carboxamide

IUPAC Name

2-benzylindazole-7-carboxamide

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C15H13N3O/c16-15(19)13-8-4-7-12-10-18(17-14(12)13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,19)

InChI Key

FCHCPSCDAOGWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.